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Compound of Interest

Compound Name: Hydroxymethyl Dasatinib

Cat. No.: B193329

An In-depth Technical Guide to Hydroxymethyl Dasatinib

Introduction

Hydroxymethyl Dasatinib, also known as the M24 metabolite, is a primary oxidative
metabolite of Dasatinib.[1][2] Dasatinib is a potent, second-generation tyrosine kinase inhibitor
(TKI) used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-
positive acute lymphoblastic leukemia (Ph+ ALL), particularly in patients resistant or intolerant
to imatinib.[2][3] Understanding the chemical structure, properties, and biological pathways of
its metabolites is crucial for comprehending the overall pharmacological profile of the parent
drug. This guide provides a detailed technical overview of Hydroxymethyl Dasatinib for
researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Hydroxymethyl Dasatinib is formed through the hydroxylation of the methyl group on the 2-
chloro-6-methylphenyl ring of the parent molecule.[4]

Chemical Structure:

e IUPAC Name: N-(2-chloro-6-(hydroxymethyl)phenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-
yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide[5]

e CAS Number: 910297-58-4[5]
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Physicochemical Properties

The key physicochemical properties of Hydroxymethyl Dasatinib are summarized in the table

below.
Property Value Reference
Molecular Formula C22H26CIN703S [5]
Molecular Weight 504.01 g/mol [5]
Appearance Off-white solid [5]
Melting Point 190-192°C [6]
Solubility Freely soluble in DMSO [5]
Storage Store at 2-8°C [5]

Mechanism of Action and Signaling Pathways

The mechanism of action of Hydroxymethyl Dasatinib is intrinsically linked to its parent
compound, Dasatinib. Dasatinib is a multi-targeted kinase inhibitor that targets several key
enzymes involved in oncogenesis.[3][7]

Primary Targets:

 BCR-ABL Kinase: Dasatinib potently inhibits the BCR-ABL kinase, the hallmark of
Philadelphia chromosome-positive leukemias.[8][9] Unlike its predecessor imatinib, Dasatinib
can bind to both the active and inactive conformations of the ABL kinase domain, allowing it
to overcome many forms of imatinib resistance caused by mutations.[9][10]

o SRC Family Kinases (SFKs): Dasatinib is also a potent inhibitor of SRC family kinases
(including SRC, LCK, YES, and FYN), which are involved in cancer cell proliferation,
survival, and migration.[2][8]

Hydroxymethyl Dasatinib is an active metabolite and has been shown to exhibit inhibitory
activity against cancer cells, with a reported IC50 of 46.7 nM in K562 CML cells.[11] However,
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some studies suggest that its contribution to the overall in vivo pharmacological activity of
Dasatinib may not be significant when compared to the parent drug.[12]

The primary signaling pathway inhibited by Dasatinib and its active metabolites involves the
constitutively active BCR-ABL kinase, which drives uncontrolled proliferation of leukemic cells.
By blocking the ATP-binding site of this kinase, Dasatinib prevents the phosphorylation of
downstream substrates, thereby inhibiting proliferation and inducing apoptosis.[8]
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Diagram 1: Inhibition of the BCR-ABL signaling pathway by Dasatinib.

Metabolic Pathway

Dasatinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme
CYP3A4.[2][13] Hydroxymethyl Dasatinib (M24) is one of the main oxidative metabolites
formed.[2] The metabolic reaction involves the hydroxylation of the methyl group attached to
the phenyl ring of Dasatinib.[4] This biotransformation is a key step in the drug's clearance.
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Diagram 2: Metabolic conversion of Dasatinib to Hydroxymethyl Dasatinib.

Experimental Protocols
Synthesis

While specific synthesis protocols for Hydroxymethyl Dasatinib as a reference standard are
proprietary, a plausible route can be derived from the known synthesis of Dasatinib and its
analogs.[14][15] The synthesis would likely involve the coupling of key intermediates. A
potential strategy involves starting with a pre-hydroxymethylated aniline derivative rather than
modifying the final Dasatinib molecule, which could be less specific.

Representative Synthetic Steps:

» Synthesis of Key Intermediate A: N-(2-chloro-6-(hydroxymethyl)phenyl)-2-aminothiazole-5-
carboxamide. This would involve reacting a hydroxymethyl-substituted chloroaniline with
precursors to form the aminothiazole carboxamide core.

e Synthesis of Key Intermediate B: 4,6-dichloro-2-methylpyrimidine. This is a commercially
available starting material.
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o Coupling Reaction: Nucleophilic aromatic substitution between Intermediate A and
Intermediate B to form N-(2-chloro-6-(hydroxymethyl)phenyl)-2-((6-chloro-2-methylpyrimidin-
4-yl)amino)thiazole-5-carboxamide.

e Final Coupling: Reaction of the product from step 3 with 2-(piperazin-1-yl)ethan-1-ol to
displace the final chlorine atom, yielding Hydroxymethyl Dasatinib.

 Purification: The final product would be purified using column chromatography followed by
recrystallization to obtain a high-purity solid.

Purification and Analysis by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method
for the analysis and purity assessment of Dasatinib and its related substances, including
Hydroxymethyl Dasatinib.[16][17]

Protocol for Purity Analysis:
e Instrumentation: HPLC system with a PDA or UV detector.
e Column: A C18 stationary phase column (e.g., Kinetex C18, 150 x 4.6 mm, 5 um).[17]

» Mobile Phase A: Phosphate buffer (e.g., 10 mM potassium dihydrogen phosphate, adjusted
to pH 6.0-7.8).[16][17]

» Mobile Phase B: Acetonitrile or Methanol.[16][18]
e Flow Rate: 1.0 mL/min.[16]

o Detection: UV at 305-315 nm.[17][18]

e Column Temperature: 45-50°C.[16][17]

« Injection Volume: 10 pL.

o Sample Preparation: Dissolve the sample in a suitable diluent, such as DMSO or a mixture
of the mobile phase, to a concentration of approximately 0.5-1.0 mg/mL.[17][19]
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e Gradient Elution: A typical gradient might run from 15-20% B to 80-90% B over 30-45
minutes to ensure separation of the main peak from all related impurities.

Sample Preparation

1. Weigh Sample
(approx. 10 mg)

A4

2. Dissolve in Diluent
(e.g., DMSO/Methanol)

A4

3. Dilute to Final Conc.
(e.g., 0.5 mg/mL)

Y

4. Filter through 0.45um
Syringe Filter

HPLC Analysis
Y

5. Inject 10 pL onto
RP-C18 Column

A4

6. Elute with Gradient
(Buffer/Acetonitrile)

Y

7. Detect at 315 nm

Data Processing
Y

8. Integrate Peak Areas

Y

9. Calculate Purity
(% Area)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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